Cas no 941585-25-7 (Tert-butyl 3-sulfanylazetidine-1-carboxylate)

Tert-butyl 3-sulfanylazetidine-1-carboxylate structure
941585-25-7 structure
Product Name:Tert-butyl 3-sulfanylazetidine-1-carboxylate
CAS-nummer:941585-25-7
MF:C8H15NO2S
MW:189.27520108223
MDL:MFCD01861743
CID:2093764
PubChem ID:58513580
Update Time:2024-10-25

Tert-butyl 3-sulfanylazetidine-1-carboxylate Chemische en fysische eigenschappen

Naam en identificatie

    • tert-Butyl 3-mercaptoazetidine-1-carboxylate
    • 1-Boc-3-mercapto-azetidine
    • tert-butyl 3-sulfanylazetidine-1-carboxylate
    • GUZYDTTYVXLGCV-UHFFFAOYSA-N
    • PB12958
    • 1,1-Dimethylethyl 3-mercapto-1-azetidinecarboxylate (ACI)
    • 1-Boc-3-mercaptoazetidine
    • SCHEMBL970631
    • DTXSID50729350
    • EN300-101455
    • N-Boc-3-mercaptoazetidine
    • SY029757
    • 941585-25-7
    • DB-388372
    • MFCD01861743
    • F2147-1200
    • tert-butyl3-mercaptoazetidine-1-carboxylate
    • CS-0045525
    • AS-33603
    • AKOS025146573
    • Tert-butyl 3-sulfanylazetidine-1-carboxylate
    • MDL: MFCD01861743
    • Inchi: 1S/C8H15NO2S/c1-8(2,3)11-7(10)9-4-6(12)5-9/h6,12H,4-5H2,1-3H3
    • InChI-sleutel: GUZYDTTYVXLGCV-UHFFFAOYSA-N
    • LACHT: O=C(N1CC(S)C1)OC(C)(C)C

Berekende eigenschappen

  • Exacte massa: 189.08234989g/mol
  • Monoisotopische massa: 189.08234989g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 2
  • Complexiteit: 182
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 30.5
  • XLogP3: 1.2

Tert-butyl 3-sulfanylazetidine-1-carboxylate Beveiligingsinformatie

Tert-butyl 3-sulfanylazetidine-1-carboxylate Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Alichem
A209000039-250mg
1-Boc-3-mercapto-azetidine
941585-25-7 95%
250mg
$162.45 2023-08-31
Alichem
A209000039-1g
1-Boc-3-mercapto-azetidine
941585-25-7 95%
1g
$406.44 2023-08-31
Alichem
A209000039-5g
1-Boc-3-mercapto-azetidine
941585-25-7 95%
5g
$1219.17 2023-08-31
Chemenu
CM109140-1g
tert-butyl 3-sulfanylazetidine-1-carboxylate
941585-25-7 95+%
1g
$264 2021-06-10
Chemenu
CM109140-5g
tert-butyl 3-sulfanylazetidine-1-carboxylate
941585-25-7 95+%
5g
$792 2021-06-10
Chemenu
CM109140-10g
tert-butyl 3-sulfanylazetidine-1-carboxylate
941585-25-7 95+%
10g
$1320 2021-06-10
TRC
B663640-50mg
1-Boc-3-Mercapto-azetidine
941585-25-7
50mg
$ 50.00 2022-06-07
TRC
B663640-100mg
1-Boc-3-Mercapto-azetidine
941585-25-7
100mg
$ 95.00 2022-06-07
TRC
B663640-500mg
1-Boc-3-Mercapto-azetidine
941585-25-7
500mg
$ 320.00 2022-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B905855-5g
1-Boc-3-Mercapto-azetidine
941585-25-7 95%
5g
2,880.00 2021-05-17

Tert-butyl 3-sulfanylazetidine-1-carboxylate Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Sodium Solvents: Methanol ;  0 °C; 4 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referentie
Preparation of heterocyclic compounds and their use for treatment of helminthic infections and diseases
, World Intellectual Property Organization, , ,

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  20 min, rt
1.2 Reagents: Thiobenzoic acid ;  1 h, rt
1.3 Reagents: Sodium methoxide Solvents: Methanol ;  1 h, rt
Referentie
Synthesis and antibacterial activity of novel lincomycin derivatives. I. Enhancement of antibacterial activities by introduction of substituted azetidines
Kumura, Ko; Wakiyama, Yoshinari; Ueda, Kazutaka; Umemura, Eijiro; Watanabe, Takashi; et al, Journal of Antibiotics, 2016, 69(6), 440-445

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, 50 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
Referentie
Broad-spectrum carbapenems and pharmaceutical compositions for treatment of bacterial infections
, World Intellectual Property Organization, , ,

Productiemethode 4

Reactievoorwaarden
Referentie
N-substituted saturated heterocyclic sulfone compounds with cb2 receptor agonistic activity
, United States, , ,

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, 70 °C
Referentie
Preparation of to sulfoximine ureas and sulfoximine thioureas comprising a cyclic group substituted at the α-position useful inhibiting NLRP3
, World Intellectual Property Organization, , ,

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Lithium hydroxide, monohydrate Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referentie
Chromium/Photoredox Dual Catalyzed Synthesis of α-Benzylic Alcohols, Isochromanones, 1,2-Oxy Alcohols and 1,2-Thio Alcohols
Dutta, Subhabrata ; Erchinger, Johannes E.; Schafers, Felix; Das, Ankita; Daniliuc, Constantin G. ; et al, Angewandte Chemie, 2022, 61(49),

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, 70 °C
Referentie
Pyrazolylsulfonylureas and related compounds as NLRP3 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  12 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Referentie
Preparation of 2,3,4,6-tetra-substituted benzene-1,5-diamine derivatives as inhibitors of EGFR
, China, , ,

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Referentie
Tetrazolylarylsulfonamides as metallo-beta-lactamase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 4, rt
Referentie
Preparation of benzoimidazolylsulfone derivatives for use as CB2 receptor agonists
, World Intellectual Property Organization, , ,

Productiemethode 11

Reactievoorwaarden
Referentie
Tetrazolylarylsulfonamides as metallo-beta-lactamase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Tert-butyl 3-sulfanylazetidine-1-carboxylate Raw materials

Tert-butyl 3-sulfanylazetidine-1-carboxylate Preparation Products

Tert-butyl 3-sulfanylazetidine-1-carboxylate Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:941585-25-7)Tert-butyl 3-sulfanylazetidine-1-carboxylate
Ordernummer:A859548
Voorraadstatus:in Stock
Hoeveelheid:25g/100g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 08:18
Prijs ($):212.0/765.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:941585-25-7)Tert-butyl 3-sulfanylazetidine-1-carboxylate
A859548
Zuiverheid:99%/99%
Hoeveelheid:25g/100g
Prijs ($):212.0/765.0
E-mail